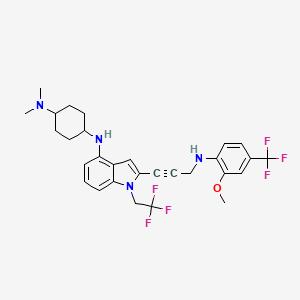
p53 Activator 5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p53 Activator 5: is a potent activator of the tumor suppressor protein p53. This compound is known for its ability to bind to mutant p53 and restore its DNA-binding capability, thereby exhibiting significant anti-tumor activity . The p53 protein plays a crucial role in regulating the cell cycle and preventing cancer formation by inducing cell cycle arrest, apoptosis, and DNA repair mechanisms .
Méthodes De Préparation
The synthesis of p53 Activator 5 involves several steps, including the use of specific reagents and reaction conditions. The compound contains an alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed.
Analyse Des Réactions Chimiques
p53 Activator 5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The alkyne group in this compound allows it to participate in substitution reactions, particularly in the presence of copper catalysts.
Common reagents used in these reactions include oxidizing agents, reducing agents, and copper catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
p53 Activator 5 has a wide range of scientific research applications, including:
- Medicine: This compound is being investigated for its potential use in cancer therapy, particularly in restoring the function of mutant p53 in tumor cells .
Industry: The compound’s unique chemical properties make it valuable in various industrial applications, including the development of new pharmaceuticals and chemical reagents.
Mécanisme D'action
p53 Activator 5 exerts its effects by binding to mutant p53 and restoring its DNA-binding capability . This activation of p53 leads to the transcription of target genes involved in cell cycle arrest, apoptosis, and DNA repair . The compound also affects the stability and function of p53 through posttranslational modifications and subcellular localization .
Comparaison Avec Des Composés Similaires
p53 Activator 5 is unique in its ability to restore the function of mutant p53. Similar compounds include:
Etoposide: A chemotherapeutic agent that activates p53 by inducing DNA damage.
Actinomycin D: An antibiotic that activates p53 by inhibiting RNA synthesis.
Camptothecin: A topoisomerase inhibitor that activates p53 by causing DNA strand breaks.
Deferoxamine mesylate: An iron chelator that activates p53 by inducing oxidative stress.
Hydroxyurea: A ribonucleotide reductase inhibitor that activates p53 by inhibiting DNA synthesis.
This compound stands out due to its specific mechanism of binding to mutant p53 and restoring its DNA-binding capability, which is not a common feature among other p53 activators .
Propriétés
Formule moléculaire |
C29H32F6N4O |
|---|---|
Poids moléculaire |
566.6 g/mol |
Nom IUPAC |
1-N-[2-[3-[2-methoxy-4-(trifluoromethyl)anilino]prop-1-ynyl]-1-(2,2,2-trifluoroethyl)indol-4-yl]-4-N,4-N-dimethylcyclohexane-1,4-diamine |
InChI |
InChI=1S/C29H32F6N4O/c1-38(2)21-12-10-20(11-13-21)37-24-7-4-8-26-23(24)17-22(39(26)18-28(30,31)32)6-5-15-36-25-14-9-19(29(33,34)35)16-27(25)40-3/h4,7-9,14,16-17,20-21,36-37H,10-13,15,18H2,1-3H3 |
Clé InChI |
PEPYNUAHMQWTFP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1CCC(CC1)NC2=C3C=C(N(C3=CC=C2)CC(F)(F)F)C#CCNC4=C(C=C(C=C4)C(F)(F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















